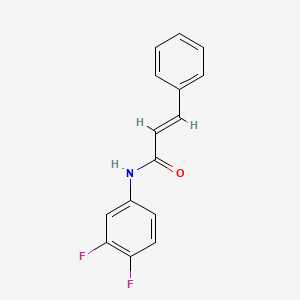
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Descripción general
Descripción
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, also known as BFN, is a synthetic compound that has gained considerable attention in the scientific community due to its potential as a research tool. BFN is a member of the benzamide family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood, but it is believed to work by binding to specific proteins or enzymes and altering their activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide in lab experiments is its high purity and stability. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is its potential toxicity, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide. One area of interest is the development of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide-based drugs for the treatment of cancer and other diseases. Additionally, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide could be used as a tool for studying protein-protein interactions and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide and its potential applications in scientific research.
Conclusion
In conclusion, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic compound with a wide range of potential applications in scientific research. Its high purity and stability make it an attractive tool for studying cellular function and developing new drugs. While further research is needed to fully understand the mechanism of action and potential applications of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, it is clear that this compound has significant potential for advancing our understanding of cellular biology.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have a wide range of potential applications in scientific research. It has been used as a fluorescent probe for imaging cellular structures, as well as a tool for studying protein-protein interactions. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFZXBCHIAJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)


![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)





![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)
![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)